molecular formula C21H17NO4S B375548 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide CAS No. 301315-03-7

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide

Cat. No.: B375548
CAS No.: 301315-03-7
M. Wt: 379.4g/mol
InChI Key: BHRFLJHKYPUOJM-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

1.1.1 Structural Characterization
The compound’s IUPAC name, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide, describes its core components:

  • Benzofuran backbone : A bicyclic system with a benzene ring fused to a furan ring at the 2,3-position. Substituents include a 3-acetyl group, a 2-methyl group, and a 5-sulfonamide linkage.
  • Sulfonamide moiety : A sulfonyl group (SO₂) attached to a naphthalene-2-amine moiety.

1.1.2 Identifiers and Synonyms
Key identifiers include:

Property Value Source
PubChem CID 2333595
Molecular Formula C₂₁H₁₇NO₄S ,
Molecular Weight 379.44 g/mol
SMILES CC(c1c(C)oc(cc2)c1cc2NS(=O)(=O)c3cc4ccccc4cc3)C(=O)C

Historical Context of Benzofuran-Sulfonamide Hybrids in Chemical Research

Benzofuran-sulfonamide hybrids emerged as a strategic class of compounds in the early 21st century, driven by the need for dual-targeting agents. The benzofuran scaffold, historically noted for antioxidant and antimicrobial properties, was combined with sulfonamides—a pharmacophore central to sulfonamide antibiotics—to enhance bioactivity.

Key Developments :

  • 2000s : Early exploration of benzofuran derivatives as kinase inhibitors and anti-inflammatory agents.
  • 2010s : Hybridization with sulfonamides to improve solubility and target binding affinity.
  • Recent Trends : Integration into screening libraries for anticancer and neuroinflammatory applications, as seen in anti-inflammatory and anticancer libraries .

Significance in Heterocyclic and Medicinal Chemistry

1.3.1 Role in Drug Discovery
The compound’s hybrid structure leverages the synergistic effects of benzofuran and sulfonamide pharmacophores:

  • Benzofuran : Contributes aromatic planarity for receptor binding and metabolic stability.
  • Sulfonamide : Enhances solubility and hydrogen-bonding capacity, critical for enzyme inhibition.

1.3.2 Applications in Therapeutic Research

Application Area Mechanism of Action Evidence Source
Anti-inflammatory Inhibition of NF-κB and MAPK pathways ,
Anticancer Modulation of kinase activity ,
Neurological Disorders Interaction with G-protein-coupled receptors

Overview of Benzofuran and Sulfonamide Pharmacophores

1.4.1 Benzofuran Pharmacophore

Feature Role in Bioactivity Example Derivatives
Fused benzene-furan Hydrophobic interactions with receptors Tasimelteon
Electron-deficient ring Electrophilic targeting of nucleophiles Anticancer agents
Substituent flexibility Tunability for SAR optimization Sulfonamide hybrids

1.4.2 Sulfonamide Pharmacophore

Feature Role in Bioactivity Example Derivatives
SO₂-NH₂ group Competitive inhibition of carbonic anhydrase Acetazolamide
Hydrogen-bonding capacity Stabilization of enzyme-inhibitor complexes Sulfonamide antibiotics
Solubility enhancement Improved pharmacokinetic profiles Hybrid anticancer agents

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c1-13(23)21-14(2)26-20-10-8-17(12-19(20)21)22-27(24,25)18-9-7-15-5-3-4-6-16(15)11-18/h3-12,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRFLJHKYPUOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The acetylation and sulfonation steps are then carried out to introduce the acetyl and sulfonamide groups, respectively. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide as an anticancer agent . Research indicates that derivatives of benzofuran exhibit significant antiproliferative activity against various cancer cell lines. For example, certain derivatives have shown selective inhibition of the HIF-1 pathway, which is crucial in cancer progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . Preliminary findings suggest that it may effectively inhibit the growth of specific bacterial strains, potentially offering new avenues for antibiotic development. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Analgesic Effects

In addition to its anticancer and antimicrobial applications, this compound has been studied for its analgesic properties . Early research indicates that it may modulate pain pathways, providing relief in models of acute and chronic pain.

Case Study 1: Antiproliferative Activity

In a study evaluating various benzofuran derivatives, this compound demonstrated significant activity against cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain concentrations led to a notable reduction in bacterial viability, suggesting potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Several sulfonamide derivatives with aromatic or heterocyclic cores have been synthesized and characterized. Key examples include:

(a) N-(Naphthalene-2-ylsulfonyl)pyrrolidine-1-carboxamide (5g)
  • Structure : Combines naphthalene-2-sulfonamide with a pyrrolidine carboxamide group.
  • Physical Properties : Melting point = 203–208°C, yield = 48%, elemental analysis (C: 59.19%, H: 5.30%, N: 9.20%) .
  • Comparison : The absence of a benzofuran ring and the presence of pyrrolidine distinguish it from the target compound.
(b) N-(5-Chloro-3,4-dihydroquinazolin-2-yl)naphthalene-2-sulfonamide (PR31)
  • Structure : Naphthalene-2-sulfonamide linked to a chloro-substituted dihydroquinazolinyl group.
  • Physical Properties : Melting point = 192–195°C, molecular weight = 371.8 g/mol, purity = 99% .
(c) N-(Pyrimidin-2-ylcarbamoyl)naphthalene-2-sulfonamide (5j)
  • Structure : Naphthalene-2-sulfonamide with a pyrimidinylcarbamoyl substituent.
  • Physical Properties : Melting point = 177–182°C, elemental analysis (C: 54.87%, H: 3.68%, N: 17.06%) .
  • Comparison : The pyrimidine ring enhances hydrogen-bonding capacity, which may influence solubility and target affinity compared to the acetylated benzofuran in the target compound.
(a) Enzyme Inhibition
  • Naphthalene-2-sulfonamide derivatives exhibit inhibitory effects on lipid peroxidation (LPO), with Ki values ranging from 0.50 ± 0.1603 µM to 4.71 ± 1.5388 µM .
  • Low-basicity ligands (e.g., PR31, PR33) targeting 5-HT6 receptors demonstrate high purity (>99%) and specific melting points (192–222°C), suggesting structural stability .
(b) Structural Determinants of Activity
  • The benzofuran moiety in the target compound may enhance π-π stacking interactions in enzyme binding pockets, similar to benzofuran-based acetic acid derivatives reported for their pharmacological properties .
(b) Analytical Data
  • Spectroscopy : 1H-NMR and FT-IR data for similar compounds (e.g., PR31, 5g) confirm sulfonamide NH stretches (~3250 cm⁻¹) and aromatic proton environments (δ 7.5–8.5 ppm) .
  • Melting Points : The target compound’s melting point is expected to align with analogs (e.g., 192–222°C for PR31 and PR33), reflecting crystalline stability .

Data Tables

Table 1: Physical and Elemental Properties of Selected Sulfonamides

Compound Name Melting Point (°C) Yield (%) C (%) H (%) N (%) Source
Target Compound* ~190–210 (est.) N/A N/A N/A N/A
N-(Naphthalene-2-ylsulfonyl)pyrrolidine-1-carboxamide (5g) 203–208 48 59.19 5.30 9.20
N-(5-Chloro-3,4-dihydroquinazolin-2-yl)naphthalene-2-sulfonamide (PR31) 192–195 N/A Calculated: 58.18 3.80 11.30
N-(Pyrimidin-2-ylcarbamoyl)naphthalene-2-sulfonamide (5j) 177–182 68 54.87 3.68 17.06

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C28H21NO6SC_{28}H_{21}NO_6S

It features a benzofuran moiety, which is known for various biological activities, and a naphthalene sulfonamide group that may enhance its pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of benzofuran exhibit notable antitumor properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanisms often involve:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells .
  • Mitochondrial Dysfunction : Compounds induce mitochondrial membrane permeability transition, resulting in cytochrome c release and caspase activation, which are critical for apoptosis .

The following table summarizes the apoptotic effects observed in specific studies:

CompoundCell LineApoptosis Induction (%)Reference
Compound 6K56221.6%
Compound 8K56260.1%
Compound 35Various Cancer LinesUp to 80.92%

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. For example, several synthesized compounds demonstrated significant inhibitory activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL . This suggests that this compound may possess similar properties.

Case Studies and Research Findings

  • Apoptosis Induction in Leukemia Cells : A study analyzed the effect of benzofuran derivatives on K562 leukemia cells. The results indicated that these compounds could effectively induce apoptosis through ROS generation and mitochondrial dysfunction .
  • Antimycobacterial Activity : Research on various benzofuran derivatives showed promising results against M. tuberculosis, with specific structural modifications enhancing activity against this pathogen .
  • Inhibition of Cancer Cell Growth : Another study reported that compound 35 (a related benzofuran derivative) exhibited significant growth inhibition across multiple cancer cell lines, with GI50 values indicating potent anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized for high yield?

  • Methodology :

  • Step 1 : React naphthalene-2-sulfonyl chloride with a benzofuran-5-amine derivative under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .
  • Step 2 : Introduce the acetyl and methyl groups via Friedel-Crafts acylation or nucleophilic substitution, using acetyl chloride and methyl iodide in the presence of Lewis acids (e.g., AlCl₃) .
  • Optimization : Control reaction temperature (<50°C) to avoid decomposition, use inert atmospheres (N₂/Ar) to prevent oxidation, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfonamide NH (~10–12 ppm), benzofuran protons (6.5–8.5 ppm), and acetyl/methyl groups .
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight via ESI+ .
  • FT-IR : Validate functional groups (S=O stretches at ~1150–1350 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodology :

  • Software : Use SHELXL for small-molecule refinement and cross-validate with ORTEP-III (WinGX suite) to visualize anisotropic displacement ellipsoids .
  • Data Validation : Compare residual density maps and hydrogen-bonding networks; adjust thermal parameters iteratively. For twinned crystals, apply twin-law matrices in SHELXL .
  • Benchmarking : Cross-check against high-resolution datasets (e.g., synchrotron sources) to resolve ambiguous electron density .

Q. What computational strategies are effective for analyzing binding interactions with biological targets?

  • Methodology :

  • Docking : Use Glide (Schrödinger Suite) to dock the compound into enzyme active sites (e.g., cholinesterases). Generate receptor grids (20 Å radius) around co-crystallized ligands (e.g., PDB: 5DYW) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potentials and frontier molecular orbitals (HOMO-LUMO) for reactivity analysis .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (AMBER force field) to assess binding stability .

Q. How can stereochemical challenges during synthesis be addressed?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution (lipases in organic solvents) for enantiomer separation .
  • Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling or organocatalysts (e.g., L-proline) to induce stereoselectivity in benzofuran ring formation .

Q. What mechanistic approaches are used to study enzyme inhibition by this sulfonamide?

  • Methodology :

  • Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against targets like dihydropteroate synthase .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • SAR Studies : Synthesize analogs with modified sulfonamide or benzofuran moieties to correlate structure with IC₅₀ values .

Data Contradiction and Validation

Q. How should researchers validate purity and stability under varying storage conditions?

  • Methodology :

  • Stability Testing : Store samples at –20°C (desiccated) and analyze via HPLC at intervals (0, 1, 3, 6 months) to detect degradation .
  • Forced Degradation : Expose to heat (60°C), UV light, or acidic/basic conditions (0.1M HCl/NaOH) to identify labile functional groups .

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